molecular formula C7H4FIN2 B1447981 2-Amino-3-fluoro-4-iodobenzonitrile CAS No. 1823951-34-3

2-Amino-3-fluoro-4-iodobenzonitrile

Cat. No.: B1447981
CAS No.: 1823951-34-3
M. Wt: 262.02 g/mol
InChI Key: PENQXWJWJUWAPM-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-4-iodobenzonitrile (CAS 1823951-34-3) is a versatile halogenated aromatic building block with the molecular formula C7H4FIN2 and a molecular weight of 262.02 g/mol . This compound features a benzene ring core substituted with an electron-withdrawing nitrile group, an amino group, fluorine, and iodine, making it a valuable intermediate in synthetic organic chemistry. The presence of multiple reactive sites allows for sequential functionalization, enabling researchers to create complex molecular architectures. Its specific structure suggests applications in pharmaceutical research for the development of active pharmaceutical ingredients (APIs), in materials science for the synthesis of organic semiconductors and liquid crystals, and in chemical biology as a precursor for probes or ligands. The iodine atom is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form biaryl or other extended conjugated systems. The amino and nitrile groups offer additional avenues for further chemical modification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. References Chemsrc. (2024). This compound. Retrieved from https://www.chemsrc.com/en/cas/1823951-34-3_2132842.html

Properties

IUPAC Name

2-amino-3-fluoro-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENQXWJWJUWAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-fluoro-4-iodobenzonitrile (CAS No. 1823951-34-3) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with an amino group, a fluorine atom, and an iodine atom. Its molecular formula is C7H5FINC_7H_5FIN with a molecular weight of 223.02 g/mol. The presence of halogens like fluorine and iodine can significantly influence the compound's biological interactions due to their electronegativity and steric effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that halogenated benzonitriles can inhibit kinases, which are critical in cell signaling pathways.
  • Receptor Binding : The structural characteristics allow for potential binding to various receptors, including those involved in neurotransmission and cell proliferation. Fluorinated compounds often exhibit enhanced binding affinity due to increased lipophilicity.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against several cancer types, including breast and lung cancer cells. The mechanism was proposed to involve the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
A549 (Lung Cancer)20Cell cycle arrest and apoptosis

Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted its potential as a lead compound in drug discovery:

  • Synergistic Effects : Research indicates that when combined with other agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), this compound can enhance therapeutic efficacy while reducing side effects.
  • Computational Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins, revealing critical residues involved in binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-3-fluoro-4-iodobenzonitrile with structurally related benzonitrile derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound 2-NH₂, 3-F, 4-I, CN 292.03 g/mol Cross-coupling precursor, radiopharmaceuticals
4-Amino-3-iodobenzonitrile 4-NH₂, 3-I, CN 244.03 g/mol Lacks fluorine; reduced metabolic stability
4-Amino-2,5-difluorobenzonitrile 4-NH₂, 2-F, 5-F, CN 154.11 g/mol Higher lipophilicity; agrochemical uses
2-Amino-4-chloro-5-methoxybenzonitrile 2-NH₂, 4-Cl, 5-OCH₃, CN 197.62 g/mol Electron-donating OCH₃; solubility enhancer
4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile 4-NH₂, 3-F, 2-CF₃, CN 214.12 g/mol Strong electron-withdrawing CF₃; drug design

Key Findings:

Electronic Effects: The fluorine and iodine in this compound create a strong electron-withdrawing environment, deactivating the aromatic ring and directing electrophilic substitutions to specific positions. This contrasts with 4-Amino-2,5-difluorobenzonitrile, where dual fluorines further increase electron withdrawal but lack iodine’s versatility. The trifluoromethyl group in 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile provides even greater electron withdrawal, enhancing stability in harsh reaction conditions.

Steric Considerations: The iodine atom in the target compound introduces significant steric bulk, which can hinder reactions requiring planar transition states (e.g., cyclizations). This differs from smaller halogens like chlorine in 2-Amino-4-chloro-5-methoxybenzonitrile.

Biological Interactions: Fluorine’s electronegativity in this compound improves binding to hydrophobic pockets in enzymes, a property shared with 4-Amino-2,5-difluorobenzonitrile. However, iodine’s polarizability may enhance interactions with aromatic residues in proteins. Methoxy-containing analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) exhibit increased solubility but reduced metabolic stability due to O-demethylation pathways.

Synthetic Utility: Iodine in the target compound enables Suzuki-Miyaura couplings, a feature absent in non-iodinated analogs like 4-Amino-2,5-difluorobenzonitrile. Fluorine facilitates nucleophilic aromatic substitution reactions, as seen in the synthesis of trifluoromethylated heterocycles (e.g., pyrazolo[4,3-d]pyrimidines).

Preparation Methods

Iodination of Fluorobenzonitrile Derivatives

  • Starting Material: A fluorobenzonitrile derivative, such as 3-fluorobenzonitrile or 4-fluorobenzonitrile, is used as the substrate.
  • Reagents and Conditions: Iodination is commonly performed using iodine sources such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of catalysts or acidic media (e.g., acetic acid).
  • Reaction Parameters: Temperature control (0–5°C) is critical to avoid over-iodination and to improve regioselectivity.
  • Outcome: Iodine is introduced selectively at the 4-position relative to the fluorine substituent, yielding 3-fluoro-4-iodobenzonitrile intermediates.

Introduction of the Amino Group

  • Method 1: Nucleophilic Aromatic Substitution (NAS): The amino group can be introduced by substitution of a suitable leaving group (e.g., nitro or halogen) with ammonia or amines under controlled conditions.
  • Method 2: Reduction of Nitro Precursors: Alternatively, a nitro group can be introduced at the amino position and subsequently reduced to the amino group using catalytic hydrogenation or chemical reducing agents.
  • Reaction Conditions: Use of ammonia or ammonium hydroxide in solvents such as ethanol or aqueous media, often under reflux.
  • Purification: Gradient elution flash chromatography or preparative HPLC is used to isolate the pure amino-substituted product.

Industrial Scale Production

  • Scale-Up Considerations: Industrial synthesis focuses on optimizing yield and purity, employing continuous flow reactors for precise control of reaction parameters.
  • Catalysts and Solvents: Selection of catalysts (e.g., copper salts for amination) and solvents (e.g., acetic acid, ethanol) is optimized for reaction efficiency.
  • Purification Techniques: Automated chromatographic methods and crystallization under controlled temperature to ensure product stability, especially considering the sensitivity of the iodine substituent to photolytic cleavage.

Comparative Data Table of Preparation Steps

Step Starting Material Reagents/Conditions Yield (%) Notes
Iodination 3-Fluorobenzonitrile Iodine monochloride (ICl), Acetic acid, 0–5°C 60–70 Temperature critical for regioselectivity
Amination (NAS) 3-Fluoro-4-iodobenzonitrile Ammonia or ammonium hydroxide, Ethanol, reflux 50–65 Requires careful control to avoid side reactions
Amination (Reduction) 3-Fluoro-4-iodonitrobenzonitrile Catalytic hydrogenation (Pd/C), H2 gas 70–80 Cleaner conversion, but requires nitro intermediate
Purification Crude product Flash chromatography (hexane:EtOAc gradient) Gradient elution essential due to polarity

Research Findings and Optimization Notes

  • Yield Variability: Literature reports yields ranging from 40% to 80% depending on reaction temperature, catalyst choice, and purification methods. Strict temperature control during iodination significantly improves regioselectivity and yield.
  • Electronic Effects: The fluorine substituent exerts an electron-withdrawing effect, influencing the reactivity of the aromatic ring and directing electrophilic substitution to the 4-position for iodination.
  • Purification Challenges: The presence of polar amino and nitrile groups alongside bulky iodine complicates purification. Gradient elution in chromatography and preparative HPLC with C18 columns are recommended to achieve high purity.
  • Stability Considerations: The iodine substituent is prone to photolytic cleavage; therefore, storage under dry, dark conditions at 2–8°C is advised to maintain compound integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-fluoro-4-iodobenzonitrile
Reactant of Route 2
2-Amino-3-fluoro-4-iodobenzonitrile

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